1-phenyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-phenyl-N-(1-pyridin-2-ylethyl)-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-15(17-11-5-6-12-21-17)22-19(27)18-20(25-13-7-8-14-25)26(24-23-18)16-9-3-2-4-10-16/h2-15H,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBHPDCTGSCRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that n-(pyridin-2-yl)amides, a class of compounds to which this compound belongs, are formed via c–c bond cleavage promoted by i2 and tbhp. This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. These could potentially include pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the synthesis of n-(pyridin-2-yl)amides, a class of compounds to which this compound belongs, can be carried out under mild and metal-free conditions. This suggests that the compound may be relatively stable under a variety of environmental conditions.
Biological Activity
The compound 1-phenyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1798673-02-5) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.405 g/mol. Its structure features a triazole ring, which is known for its significant role in various biological activities.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit potent antimicrobial properties. In particular, compounds containing the 1,2,3-triazole moiety have shown effectiveness against various bacterial and fungal strains. For instance:
- A study demonstrated that derivatives similar to the target compound exhibited inhibition rates against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, outperforming traditional antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively documented. The target compound has been evaluated for its cytotoxic effects on several cancer cell lines:
- Cell Line Studies : In vitro assays revealed that the compound significantly inhibited cell proliferation in various cancer cell lines, including HCT116 and MCF-7, with IC50 values indicating strong antiproliferative activity .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell migration. For instance, studies have shown that related triazole compounds can increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Case Study 1: Anticancer Efficacy
A derivative of the target compound was tested against multiple cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 0.43 |
| MCF-7 | 1.5 |
| PC-3 | 0.6 |
The results indicated that the compound not only inhibited proliferation but also induced apoptosis through mechanisms involving caspase activation .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of synthesized triazole derivatives:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
These results showcase the potential of triazole compounds as effective antimicrobial agents .
Q & A
Q. Critical conditions :
- Strict control of pH (neutral to slightly basic) to avoid side reactions.
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Catalytic Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) for regioselective triazole formation .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrrole, pyridine, and triazole protons).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions).
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functional groups.
- Elemental Analysis : Validation of C, H, N, and O content within ±0.3% of theoretical values .
Advanced: How can the crystal structure of this compound be determined, and what challenges arise during refinement?
Q. Methodology :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) using synchrotron or Mo-Kα radiation.
- Structure Solution : Employ SHELXT or SHELXD for phase problem resolution via direct methods.
- Refinement : Use SHELXL for least-squares refinement with anisotropic displacement parameters.
Q. Challenges :
- Twinned Data : Apply TWIN/BASF commands in SHELXL to model twin domains.
- Disorder : Partial occupancy refinement for flexible substituents (e.g., pyridin-2-yl ethyl group).
- Validation : Check using PLATON’s ADDSYM to avoid overinterpretation of symmetry .
Advanced: How might structural variations (e.g., substituent changes in analogs) lead to contradictory biological activity data, and how can these discrepancies be resolved?
Q. Analysis :
- Case Study : Compare analogs with phenyl vs. cyclohexyl substituents ( vs. 4). Hydrophobic substituents may enhance membrane permeability but reduce solubility, leading to conflicting activity in cellular assays.
- Resolution :
Advanced: What computational strategies can predict the photophysical or electronic properties of derivatives of this compound?
Q. Approach :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G*) to estimate fluorescence potential.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in biological media.
- Docking Studies (AutoDock Vina) : Predict binding affinities to target proteins (e.g., kinases or GPCRs).
Q. Validation :
- Compare computed UV-Vis spectra (TD-DFT) with experimental data from fluorescence spectroscopy.
- Use crystallographic data (e.g., bond lengths/angles) to refine force field parameters .
Advanced: How can high-throughput crystallography pipelines improve the efficiency of structural studies on this compound?
Q. Workflow :
- Automated Screening : Use robotic systems (e.g., Formulatrix NT8) to identify crystallization conditions.
- Data Collection : Leverage serial crystallography at synchrotrons (e.g., ESRF) for rapid data acquisition.
- Phasing : Integrate SHELXC/D/E into pipelines for automated experimental phasing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
